Cas no 1503686-39-2 (N-(furan-2-yl)methyl-6-methylpyridin-3-amine)

N-(furan-2-yl)methyl-6-methylpyridin-3-amine is a heterocyclic amine compound featuring a furan-methyl group linked to a 6-methylpyridin-3-amine scaffold. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The furan ring contributes to enhanced reactivity in cross-coupling reactions, while the pyridine moiety offers potential for coordination chemistry and bioactivity. Its well-defined molecular architecture allows for precise functionalization, enabling applications in ligand design and drug discovery. The compound’s stability under standard conditions and compatibility with common organic solvents further enhance its utility in research and industrial settings.
N-(furan-2-yl)methyl-6-methylpyridin-3-amine structure
1503686-39-2 structure
Product Name:N-(furan-2-yl)methyl-6-methylpyridin-3-amine
CAS No:1503686-39-2
MF:C11H12N2O
MW:188.225782394409
CID:5180594
PubChem ID:75355430
Update Time:2025-10-31

N-(furan-2-yl)methyl-6-methylpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, N-(2-furanylmethyl)-6-methyl-
    • N-(furan-2-yl)methyl-6-methylpyridin-3-amine
    • Inchi: 1S/C11H12N2O/c1-9-4-5-10(7-12-9)13-8-11-3-2-6-14-11/h2-7,13H,8H2,1H3
    • InChI Key: UJSJHZJHMOXCOF-UHFFFAOYSA-N
    • SMILES: C1=NC(C)=CC=C1NCC1=CC=CO1

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Additional information on N-(furan-2-yl)methyl-6-methylpyridin-3-amine

Professional Introduction to N-(furan-2-yl)methyl-6-methylpyridin-3-amine (CAS No. 1503686-39-2)

N-(furan-2-yl)methyl-6-methylpyridin-3-amine) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. With a CAS number of 1503686-39-2, this molecule has garnered attention for its potential applications in drug development and biochemical research. The compound’s structure, featuring a pyridine ring substituted with a furan moiety and an amine group, positions it as a versatile intermediate in synthetic chemistry.

The< strong>furan component of N-(furan-2-yl)methyl-6-methylpyridin-3-amine contributes to its reactivity and interaction with biological targets. Furan derivatives are well-documented for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The presence of the< strong>methyl group on the pyridine ring further enhances its chemical diversity, allowing for further functionalization and derivatization.

In recent years, the< strong>pharmaceutical industry has seen a surge in interest for heterocyclic compounds due to their broad spectrum of biological activities. N-(furan-2-yl)methyl-6-methylpyridin-3-amine exemplifies this trend, as it has been explored in several cutting-edge research projects. One notable area of study involves its potential as a scaffold for developing novel therapeutic agents targeting neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an attractive candidate for further investigation.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, which has been instrumental in understanding the behavior of N-(furan-2-yl)methyl-6-methylpyridin-3-amine. Studies have demonstrated that the< strong>amine group can form hydrogen bonds with various biological targets, enhancing its binding affinity and efficacy. This insight has guided researchers in optimizing the compound’s structure for improved pharmacological properties.

The synthesis of N-(furan-2-yl)methyl-6-methylpyridin-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, to construct the desired framework efficiently. These synthetic methodologies not only highlight the compound’s complexity but also showcase the advancements in synthetic organic chemistry that facilitate such complex constructions.

Evaluation of N-(furan-2-yl)methyl-6-methylpyridin-3-am ine’s biological activity has revealed promising results in preclinical studies. The compound has shown inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and neurodegeneration. For instance, preliminary data suggests that it may interfere with the activity of kinases, which are often overexpressed in tumor cells. Such findings underscore the potential of this compound as a lead molecule for drug discovery programs.

The< strong>drug discovery pipeline continues to evolve with an increasing emphasis on targeted therapies and personalized medicine. N-(furan -2 -yl)methyl -6 -methylpyridin -3 -amine fits well within this paradigm, as its structural features allow for selective targeting of specific disease pathways. By leveraging structural biology and high-throughput screening techniques, researchers aim to identify analogs with enhanced potency and reduced side effects.

The role of computational tools in drug design cannot be overstated. Molecular docking simulations have been particularly useful in predicting how N-(furan -2 -yl)methyl -6 -methylpyridin -3 -amine interacts with biological targets at the atomic level. These simulations provide valuable insights into binding modes and can guide medicinal chemists in designing next-generation compounds with improved pharmacokinetic profiles.

In conclusion, N-(furan -2 -yl)methyl -6 -methylpyridin -3 -amine (CAS No.1503686 -39 -2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural attributes, coupled with promising preclinical data, position it as a valuable candidate for further exploration. As our understanding of molecular interactions continues to advance, compounds like this one will play a crucial role in developing innovative treatments for complex diseases.

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